molecular formula C21H20N2O5 B10983473 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(1H-indol-4-yl)acetamide

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(1H-indol-4-yl)acetamide

Cat. No.: B10983473
M. Wt: 380.4 g/mol
InChI Key: YKENSWKTNTZBAM-UHFFFAOYSA-N
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Description

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(1H-indol-4-yl)acetamide is a complex organic compound that features a chromen-7-yl moiety linked to an indol-4-yl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(1H-indol-4-yl)acetamide typically involves multiple steps. One common approach starts with the preparation of the chromen-7-yl intermediate, which is then coupled with the indol-4-yl acetamide under specific reaction conditions. The chromen-7-yl intermediate can be synthesized through a series of reactions including hydroxylation, methylation, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(1H-indol-4-yl)acetamide can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a chromenone derivative, while reduction of the carbonyl group can produce a chromanol derivative .

Scientific Research Applications

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(1H-indol-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(1H-indol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid
  • 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetic acid
  • 2-[(5-hydroxy-2,2-dimethyl-4-oxo-7-chromanyl)oxy]acetic acid

Uniqueness

What sets 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(1H-indol-4-yl)acetamide apart from similar compounds is its unique combination of the chromen-7-yl and indol-4-yl acetamide moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-(1H-indol-4-yl)acetamide

InChI

InChI=1S/C21H20N2O5/c1-21(2)10-17(25)20-16(24)8-12(9-18(20)28-21)27-11-19(26)23-15-5-3-4-14-13(15)6-7-22-14/h3-9,22,24H,10-11H2,1-2H3,(H,23,26)

InChI Key

YKENSWKTNTZBAM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)NC3=CC=CC4=C3C=CN4)O)C

Origin of Product

United States

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